molecular formula C8H16N2O B14696713 1-Tert-butylazetidine-2-carboxamide CAS No. 31460-68-1

1-Tert-butylazetidine-2-carboxamide

Cat. No.: B14696713
CAS No.: 31460-68-1
M. Wt: 156.23 g/mol
InChI Key: IKWQUKXRSSVXMT-UHFFFAOYSA-N
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Description

1-Tert-butylazetidine-2-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylazetidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with azetidine-2-carboxylic acid under appropriate conditions. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylazetidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-2-amine derivatives.

Scientific Research Applications

1-Tert-butylazetidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-butylazetidine-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The azetidine ring’s strain and electronic properties also play a role in its biological activity. Detailed studies on its mechanism of action are ongoing to elucidate the specific pathways involved .

Comparison with Similar Compounds

    Azetidine-2-carboxamide: Lacks the tert-butyl group, resulting in different reactivity and properties.

    N-tert-butylazetidine: Similar structure but without the carboxamide group, affecting its chemical behavior.

    Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different applications and reactivity.

Uniqueness: 1-Tert-butylazetidine-2-carboxamide is unique due to the presence of both the tert-butyl and carboxamide groups, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-tert-butylazetidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(10)7(9)11/h6H,4-5H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWQUKXRSSVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300294
Record name 1-tert-butylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31460-68-1
Record name MLS000738264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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